molecular formula C9H16ClNO3 B2942621 Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate;hydrochloride CAS No. 2411238-08-7

Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate;hydrochloride

Cat. No.: B2942621
CAS No.: 2411238-08-7
M. Wt: 221.68
InChI Key: XZQNKPOYRYTRIV-UHFFFAOYSA-N
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Description

Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate hydrochloride is a bicyclic spiro compound characterized by a 7-oxa-4-azaspiro[2.5]octane core linked to a methyl acetate group and stabilized as a hydrochloride salt. Key properties include:

  • Molecular formula: C₁₀H₁₆ClNO₃ (calculated from , which specifies a molecular weight of 207.7 g/mol).
  • Purity: ≥95% (HPLC).

The compound’s spiro architecture and heteroatomic framework (oxygen and nitrogen) confer unique electronic and steric properties, making it a candidate for drug discovery and materials science.

Properties

IUPAC Name

methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-12-8(11)4-7-5-10-9(2-3-9)6-13-7;/h7,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPOCBMGAQGLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CNC2(CC2)CO1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Starting from 7-oxa-4-azaspiro[2.5]octane: The synthesis begins with the reaction of 7-oxa-4-azaspiro[2.5]octane with appropriate reagents to introduce the acetate group.

  • Using 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetic acid: This precursor can be esterified with methanol in the presence of an acid catalyst to form the desired methyl ester.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process may include the use of reactors, purification systems, and quality control measures to produce the compound on a larger scale.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It can be used as a probe in biological studies to understand cellular processes. Medicine: Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bicyclic or Spiro Frameworks

Compound A : (2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
  • Molecular formula : C₂₀H₂₄N₃O₆S (derived from ).
  • Key features :
    • Contains a 4-thia-1-azabicyclo[3.2.0]heptane core (sulfur instead of oxygen).
    • Carboxylic acid functional group (vs. methyl ester in the target compound).
    • Pharmaceutical relevance: Likely a β-lactam antibiotic derivative due to structural similarity to penicillin.
Compound B : 2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic Acid Hydrochloride
  • Molecular formula: C₉H₁₄ClNO₃ (CAS: 160415-13-4).
  • Key differences :
    • Free acetic acid group (vs. methyl ester).
    • Lower molecular weight (207.7 g/mol vs. 264.55 g/mol for brominated analogues in ).

Physicochemical Properties Comparison

Property Target Compound Compound A Compound B
Molecular Weight (g/mol) 207.7 ~434.5 (calculated) 207.7
Functional Groups Methyl ester Carboxylic acid, β-lactam Carboxylic acid
Heteroatoms O, N S, N, O O, N
Salt Form Hydrochloride Free acid Hydrochloride
Solubility Likely polar Polar (acidic groups) Polar (hydrochloride)

Biological Activity

Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate; hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound has the following chemical characteristics:

  • IUPAC Name : Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate hydrochloride
  • Molecular Formula : C10H16ClN1O3
  • Molecular Weight : 233.69 g/mol
  • CAS Number : 2411238-08-7

The spirocyclic structure of the compound contributes to its unique pharmacological properties, allowing for interactions with various biological targets.

The biological activity of methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate; hydrochloride is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure facilitates unique binding interactions, which can modulate enzymatic activity and receptor signaling pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Biological Activity and Therapeutic Applications

Research indicates that methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate; hydrochloride exhibits promising biological activities:

Antimicrobial Activity

Recent studies have shown that similar spirocyclic compounds possess significant antibacterial properties against various strains of bacteria, including multidrug-resistant strains. For instance, a related compound demonstrated potent inhibition against Staphylococcus aureus and Klebsiella pneumoniae, suggesting that methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate; hydrochloride may also exhibit similar properties .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated the compound's ability to inhibit bacterial growth at low concentrations (MIC values ranging from <0.03125 to 0.25 μg/mL for certain strains), indicating its potential as a therapeutic agent in treating bacterial infections .
  • In Vivo Efficacy : Animal models have been employed to evaluate the efficacy of compounds with similar structures in treating infections caused by resistant bacteria, showcasing their potential for clinical applications .

Comparative Analysis with Related Compounds

To understand the unique properties of methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate; hydrochloride, it is beneficial to compare it with other spirocyclic compounds:

Compound NameStructure TypeBiological ActivityReference
Compound ASpirocyclicAntibacterial
Compound BSpirocyclicAntiviral
Methyl 2-(7-oxa...)SpirocyclicPotentially Antibacterial

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate;hydrochloride, and how can computational methods enhance their efficiency?

  • Methodological Answer : Begin with retrosynthetic analysis to identify feasible pathways, focusing on spirocyclic ring formation via [2.5]octane scaffolds. Utilize quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction energetics and transition states, as demonstrated by ICReDD’s integration of computational and experimental workflows . For optimization, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading) and reduce trial-and-error approaches . Validate pathways using iterative feedback between simulations and small-scale reactions to prioritize high-yield routes.

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) to confirm spirocyclic connectivity and ester/amide functionalities. Use high-resolution mass spectrometry (HRMS) for molecular weight validation. Quantify purity via reverse-phase HPLC with UV detection (210–254 nm), referencing protocols from pharmaceutical impurity profiling . Cross-validate with differential scanning calorimetry (DSC) to assess crystallinity and thermal stability.

Q. What safety protocols and storage conditions are critical for handling this hydrochloride salt?

  • Methodological Answer : Follow GHS guidelines for acute toxicity (Category 4) and skin/eye irritation (Category 2). Use fume hoods, nitrile gloves, and safety goggles during handling, as specified in safety data sheets . Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hygroscopic degradation. Regularly monitor for decomposition via FT-IR or TGA, especially if exposed to moisture.

Advanced Research Questions

Q. How can researchers optimize reaction conditions for large-scale synthesis while minimizing side-product formation?

  • Methodological Answer : Apply response surface methodology (RSM) within DoE frameworks to model multi-variable interactions (e.g., solvent polarity, stoichiometry). Use ICReDD’s reaction path search algorithms to identify competing pathways and suppress undesired intermediates . For scale-up, employ process analytical technology (PAT) tools like inline FT-IR to monitor reaction progress and adjust parameters dynamically .

Q. How should contradictions between computational predictions and experimental data in reaction mechanisms be resolved?

  • Methodological Answer : Re-evaluate computational models using higher-level theories (e.g., CCSD(T) for electron correlation) or solvation models (e.g., COSMO-RS) to improve accuracy. Cross-check experimental kinetic data (e.g., via stopped-flow spectroscopy) against simulated free-energy profiles. If discrepancies persist, conduct isotopic labeling (e.g., ¹⁵N/²H) to trace mechanistic steps, as seen in CYP2D6 probe studies .

Q. What strategies mitigate instability or decomposition of the compound under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies using forced degradation (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Adjust formulation buffers (e.g., citrate vs. phosphate) to stabilize pH-sensitive functional groups. For temperature-sensitive steps, employ cryogenic reactors or continuous-flow systems to minimize thermal exposure .

Q. How can the reactivity of this spirocyclic compound be evaluated in multi-component reactions or biological systems?

  • Methodological Answer : Screen reactivity using fragment-based drug discovery (FBDD) libraries to identify potential binding partners. For biological assays, use human liver microsomes (HLMs) to assess metabolic stability, referencing CYP450 interaction protocols . In multi-component reactions, apply kinetic profiling to map competing pathways and optimize catalyst systems (e.g., Pd/NHC complexes for cross-coupling).

Q. What advanced computational tools are suitable for predicting the compound’s behavior in complex matrices (e.g., polymer composites or enzymatic environments)?

  • Methodological Answer : Use molecular dynamics (MD) simulations with explicit solvent models to study solvation effects. For enzymatic interactions, employ docking software (e.g., AutoDock Vina) paired with QM/MM hybrid methods to evaluate binding affinities and transition states. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for thermodynamic profiling .

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